molecular formula C19H15FN4O3S3 B4799572 4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE

4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE

Cat. No.: B4799572
M. Wt: 462.5 g/mol
InChI Key: ALROOFIJOJHJQM-XCVCLJGOSA-N
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Description

This compound is a structurally complex molecule featuring:

  • 1,3-thiazol-2-yl group: A heterocyclic moiety known for its role in medicinal chemistry, particularly in antimicrobial and antidiabetic agents .
  • Benzenesulfonamide core: A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, COX-2) due to its hydrogen-bonding capabilities .
  • Carbothioyl urea bridge: Enhances binding affinity via thiourea’s dual hydrogen-bond donor/acceptor properties .
  • 3-(4-Fluorophenyl)acryloyl group: The fluorine atom improves metabolic stability and lipophilicity, while the acryloyl moiety may enable Michael addition reactions or π-π stacking .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S3/c20-14-4-1-13(2-5-14)3-10-17(25)23-18(28)22-15-6-8-16(9-7-15)30(26,27)24-19-21-11-12-29-19/h1-12H,(H,21,24)(H2,22,23,25,28)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALROOFIJOJHJQM-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenylacryloyl chloride with thiosemicarbazide to form an intermediate, which is then reacted with 1,3-thiazole-2-amine and benzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with key analogues identified in the literature:

Compound Name Structural Features Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound Thiazol-2-yl, benzenesulfonamide, carbothioyl urea, 4-fluorophenyl acryloyl N/A N/A ~463.5* Sulfonamide, thiazole, thiourea, fluorine
(E)-4-[2-({4-({4-[3-(3-Hydroxyphenyl)acryloyl]phenyl}amino)-6-[(3-hydroxypropyl)amino]-1,3,5-triazin-2-yl}amino)ethyl]benzenesulfonamide (25) Triazine, benzenesulfonamide, hydroxyphenyl acryloyl, hydroxypropyl 381–382 81 ~600† Triazine, hydroxyl, acryloyl [2]
4-Methoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzenesulfonamide Thiazol-2-yl, benzenesulfonamide, methoxy, phenyl N/A N/A 389.45 Methoxy, phenyl [8]
4-Amino-2-(3-chloroanilino)-1,3-thiazol-5-ylmethanone Thiazol-2-yl, fluorophenyl, chloroanilino, ketone N/A N/A 364.8 Chlorine, ketone, fluorine [12]
5-Amino-1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one Dual fluorophenyl, thiazol-2-yl, pyrrolone N/A N/A ~395.4† Pyrrolone, dual fluorine [16]

*Calculated molecular weight. †Estimated based on formula.

Key Differences and Implications

Core Heterocycles: The target compound employs a thiazole ring, similar to compounds in , but distinguishes itself with a carbothioyl urea linker instead of ketones () or triazines (). Triazine-containing analogues (e.g., compound 25 ) exhibit higher melting points (~380°C) due to rigid planar structures, whereas the target compound’s flexibility may lower its melting point.

Substituent Effects :

  • Fluorine vs. Chlorine : The target’s 4-fluorophenyl group enhances metabolic stability compared to chlorine in , which may increase bioaccumulation risks .
  • Hydroxypropyl vs. Methoxy : Compound 25’s hydroxypropyl group improves solubility but reduces lipophilicity relative to the target’s unsubstituted benzyl moiety.

Synthetic Accessibility :

  • The target’s carbothioyl urea synthesis likely requires thiophosgene or thioisocyanate intermediates, contrasting with the triazine-based compounds , which utilize nucleophilic aromatic substitution. Yields for similar thiourea derivatives are typically moderate (50–70%), lower than triazine analogues (up to 98%) .

Biological Activity Predictions: The thiazole-sulfonamide scaffold is associated with antihyperglycemic activity (e.g., thiazolidinones in ).

Research Findings and Data

  • Solubility : Sulfonamide-thiazole hybrids (e.g., ) generally exhibit moderate aqueous solubility (logP ~2–3), while fluorophenyl groups increase logP by ~0.5 units .
  • Thermal Stability : Triazine derivatives () show superior thermal stability (melting points >300°C) compared to thiazole-carbothioyl compounds.
  • Biological Relevance : Thiazole-containing sulfonamides in demonstrated IC₅₀ values of 1–10 µM in antihyperglycemic assays, suggesting the target compound warrants similar testing.

Biological Activity

4-[({[3-(4-Fluorophenyl)Acryloyl]Amino}Carbothioyl)Amino]-N~1~-(1,3-Thiazol-2-Yl)-1-Benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₁₉H₁₃Cl₂FN₄O₂S
  • Molecular Weight : 432.32 g/mol
  • CAS Number : 791794-63-3

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, fluorinated derivatives have been linked to enhanced HDAC inhibition, leading to increased apoptosis in cancer cells .
  • Calcium Channel Modulation : Research indicates that sulfonamide derivatives can act as calcium channel inhibitors, affecting cardiovascular functions by altering perfusion pressure and coronary resistance .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to 4-[({[3-(4-Fluorophenyl)Acryloyl]Amino}Carbothioyl)Amino]-N~1~-(1,3-Thiazol-2-Yl)-1-Benzenesulfonamide. For example:

  • Cell Line Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against HepG2 liver cancer cells with IC50 values as low as 1.30 μM .
  • Mechanistic Insights : The compound was noted for promoting apoptosis and inducing G2/M phase arrest in the cell cycle, which are critical pathways for cancer treatment.

Cardiovascular Effects

Studies using isolated rat heart models have provided insights into the cardiovascular effects of related benzenesulfonamides:

  • Perfusion Pressure Reduction : The compound demonstrated a time-dependent decrease in perfusion pressure compared to controls, suggesting potential use in managing hypertension .
  • Coronary Resistance Changes : The same studies indicated that it could lower coronary resistance significantly (p = 0.05), implicating its role in cardiovascular regulation through calcium channel interactions .

Data Tables

Study Type Findings Reference
In vitro cytotoxicityIC50 = 1.30 μM against HepG2 cells
Perfusion pressureDecreased perfusion pressure over time
Coronary resistanceLowered coronary resistance (p = 0.05)

Case Studies

  • Antitumor Efficacy in Liver Cancer
    • A study evaluated the efficacy of 4-[({[3-(4-Fluorophenyl)Acryloyl]Amino}Carbothioyl)Amino]-N~1~-(1,3-Thiazol-2-Yl)-1-Benzenesulfonamide on HepG2 cells, revealing significant inhibition of cell growth and induction of apoptosis.
  • Cardiovascular Model Assessments
    • In an isolated rat heart model, the compound was tested for its effects on perfusion pressure and coronary resistance, showing promising results that suggest a mechanism involving calcium channel modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-[({[3-(4-FLUOROPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE

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